

Unveiling the Solid-State Characteristics of Albuterol Adipate: A Technical Guide

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Compound of Interest

Compound Name: *Albuterol adipate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the known solid-state properties of **albuterol adipate**, a salt form of the widely-used bronchodilator, albuterol. The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug's stability, solubility, and bioavailability. This document consolidates the available physicochemical data on **albuterol adipate**, provides detailed experimental methodologies for its characterization, and presents logical workflows for its analysis, aiming to support further research and development in this area.

Core Physicochemical Properties of Albuterol Adipate

The solid-state properties of a drug substance are pivotal in determining its processing behavior and biopharmaceutical performance. **Albuterol adipate** has been investigated as a potential alternative to the more common sulfate salt, exhibiting distinct physicochemical characteristics. The quantitative data available for **albuterol adipate** are summarized below, in comparison to albuterol free base and albuterol sulfate for context.

Property	Albuterol Adipate	Albuterol Free Base	Albuterol Sulfate	Adipic Acid
Melting Point (°C)	182	158	-	152
Aqueous Solubility (mg/mL at room temp.)	353	15.7	250	-
Aqueous Solubility (mg/mL at 37°C)	452.5	-	-	-
Intrinsic Dissolution Rate (mg·min ⁻¹ ·cm ⁻² in pH 7.4 buffer at 37°C)	24.0	1.1	20.4	-

Data compiled from literature[1].

Experimental Protocols

The characterization of **albuterol adipate**'s solid-state properties involves a suite of analytical techniques. The following sections detail the methodologies employed in the cited studies.

Preparation of Albuterol Adipate

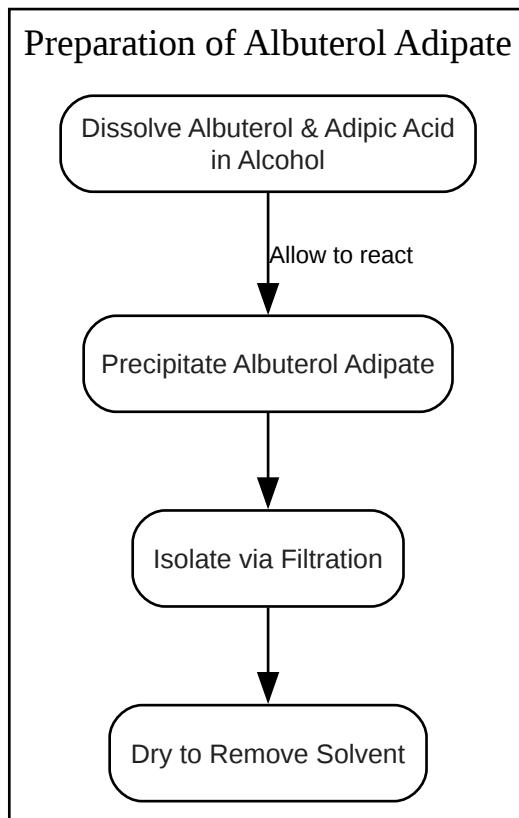
Objective: To synthesize the adipate salt of albuterol.

Methodology: **Albuterol adipate** is precipitated from an alcoholic solution containing albuterol and adipic acid.[1]

- Step 1: Dissolution. Albuterol free base and adipic acid are dissolved in a suitable alcohol solvent.
- Step 2: Precipitation. The salt is allowed to precipitate from the solution. The precise conditions (e.g., temperature, stirring rate, and time) would be optimized to ensure complete

salt formation and control crystal properties.

- Step 3: Isolation and Drying. The precipitated **albuterol adipate** is isolated, typically by filtration, and then dried to remove any residual solvent.



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*Preparation workflow for **albuterol adipate**.*

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the thermal behavior of **albuterol adipate**.

Methodology: Differential scanning calorimetry was performed to identify the melting endotherm of **albuterol adipate**.^[1]

- Sample Preparation: A small amount of the **albuterol adipate** sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
- Instrumentation: A calibrated differential scanning calorimeter is used.
- Analysis Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. An empty sealed pan is used as a reference.
- Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
- Data Interpretation: The melting point is determined from the peak of the endothermic event in the resulting thermogram. A single, sharp endotherm is indicative of a crystalline material with a well-defined melting point.[1]

Solubility Determination

Objective: To quantify the aqueous solubility of **albuterol adipate**.

Methodology: The aqueous solubility of **albuterol adipate** was determined at room temperature and at 37°C.[1]

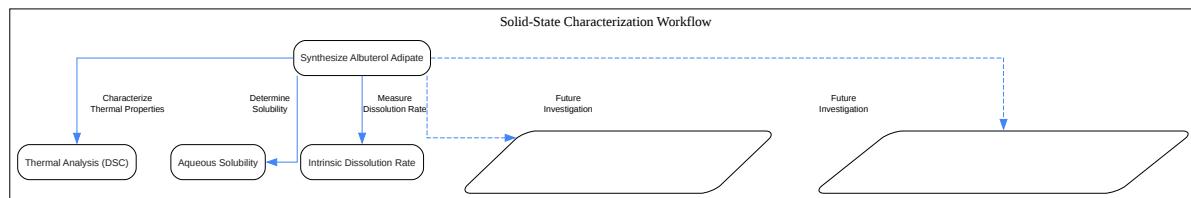
- Sample Preparation: An excess amount of **albuterol adipate** is added to a known volume of water in a sealed container.
- Equilibration: The suspension is agitated at a constant temperature (room temperature or 37°C) for a sufficient period to ensure equilibrium is reached.
- Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
- Quantification: The concentration of albuterol in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Intrinsic Dissolution Rate (IDR) Measurement

Objective: To determine the intrinsic dissolution rate of **albuterol adipate**, a key parameter for predicting *in vivo* dissolution.

Methodology: A rotating disk dissolution method was employed to measure the IDR.[\[1\]](#)

- Compact Preparation: A known amount of **albuterol adipate** is compressed into a die of a specific surface area using a hydraulic press to form a non-disintegrating compact.
- Dissolution Apparatus: The die containing the compact is placed in a rotating disk apparatus.
- Dissolution Medium: The dissolution is carried out in a vessel containing a known volume of pH 7.4 phosphate buffer at 37°C.[\[1\]](#)
- Test Conditions: The disk is rotated at a constant speed (e.g., 100 rpm).
- Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
- Analysis: The concentration of dissolved albuterol in each sample is determined by a suitable analytical method.
- Calculation: The IDR is calculated from the slope of the linear portion of the cumulative amount of drug dissolved per unit area versus time plot.



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*Logical workflow for **albuterol adipate** analysis.*

Discussion and Future Directions

The available data indicates that **albuterol adipate** possesses significantly higher aqueous solubility and a faster intrinsic dissolution rate compared to the albuterol free base.^[1] Its solubility also surpasses that of the commonly used albuterol sulfate at room temperature.^[1] The single melting endotherm at 182°C suggests the formation of a distinct crystalline salt.^[1]

However, a comprehensive understanding of the solid-state properties of **albuterol adipate** is still lacking. To fully evaluate its potential as a viable salt form for pharmaceutical development, further studies are warranted. Key areas for future investigation include:

- Crystallography: Single-crystal and powder X-ray diffraction (XRPD) studies are essential to determine the crystal structure and identify potential polymorphic forms.
- Spectroscopy: Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy would provide valuable information on the molecular interactions within the crystal lattice.
- Hygroscopicity: Evaluating the material's tendency to absorb moisture is crucial for determining its physical stability and handling requirements.
- Stability Studies: Comprehensive stability testing under various temperature and humidity conditions is necessary to assess its shelf-life and degradation pathways.

By pursuing these avenues of research, a more complete solid-state profile of **albuterol adipate** can be established, enabling a thorough assessment of its suitability for inclusion in advanced drug delivery systems.

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References

- 1. Preparation, characterization, and dissolution kinetics of two novel albuterol salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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